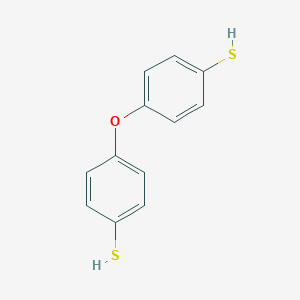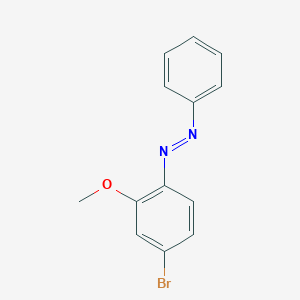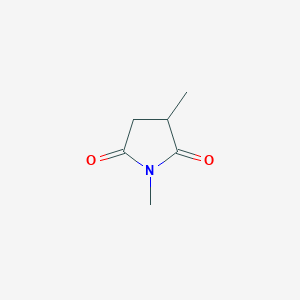
1,3-Dimethylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpyrrolidine-2,5-dione (DMPD) is a cyclic imide compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPD is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its chemical and biological properties, making it a popular subject of research in the field of medicinal chemistry.
作用机制
The mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1,3-Dimethylpyrrolidine-2,5-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling.
Biochemical and Physiological Effects:
1,3-Dimethylpyrrolidine-2,5-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1,3-Dimethylpyrrolidine-2,5-dione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antiviral activity against a range of viruses, including influenza and herpes simplex virus.
实验室实验的优点和局限性
1,3-Dimethylpyrrolidine-2,5-dione has several advantages as a research tool, including its ease of synthesis and its ability to exhibit a range of biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must carefully consider these factors when using 1,3-Dimethylpyrrolidine-2,5-dione in their experiments.
未来方向
There are several future directions for research involving 1,3-Dimethylpyrrolidine-2,5-dione. One area of interest is the development of novel drugs based on the structure of 1,3-Dimethylpyrrolidine-2,5-dione. Researchers are also investigating the potential use of 1,3-Dimethylpyrrolidine-2,5-dione as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research into the mechanism of action of 1,3-Dimethylpyrrolidine-2,5-dione and its effects on various signaling pathways.
合成方法
1,3-Dimethylpyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of maleic anhydride with methylamine or the reaction of succinic anhydride with dimethylamine. The most common method of synthesis involves the reaction of maleic anhydride with methylamine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using recrystallization or chromatography techniques.
科学研究应用
1,3-Dimethylpyrrolidine-2,5-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1,3-Dimethylpyrrolidine-2,5-dione has also been investigated for its potential use as a building block in the synthesis of novel drugs.
属性
CAS 编号 |
15542-96-8 |
|---|---|
产品名称 |
1,3-Dimethylpyrrolidine-2,5-dione |
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
InChI 键 |
NIXKACOKLPRDMY-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C1=O)C |
规范 SMILES |
CC1CC(=O)N(C1=O)C |
其他 CAS 编号 |
15542-96-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



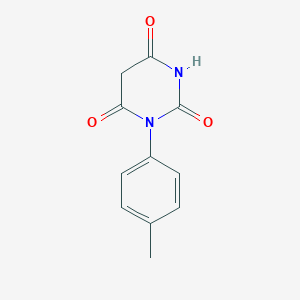
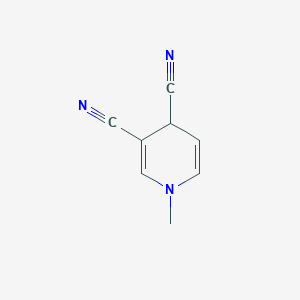



![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)





